molecular formula C11H9N2O2S2+ B10912524 5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium

5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium

Cat. No.: B10912524
M. Wt: 265.3 g/mol
InChI Key: SDZHBLLDERIZLY-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium is a compound that belongs to the thiazolo[2,3-b][1,3]thiazole family This compound is characterized by its unique structure, which includes a nitrophenyl group and a thiazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the desired thiazolium compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the thiazolium ring under mild conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted thiazolium compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiazolium core can interact with nucleophiles. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium is unique due to its specific combination of a nitrophenyl group and a thiazolium core. This combination imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H9N2O2S2+

Molecular Weight

265.3 g/mol

IUPAC Name

5-(4-nitrophenyl)-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium

InChI

InChI=1S/C11H9N2O2S2/c14-13(15)9-3-1-8(2-4-9)10-7-17-11-12(10)5-6-16-11/h1-4,7H,5-6H2/q+1

InChI Key

SDZHBLLDERIZLY-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=[N+]1C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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